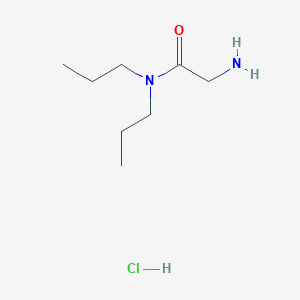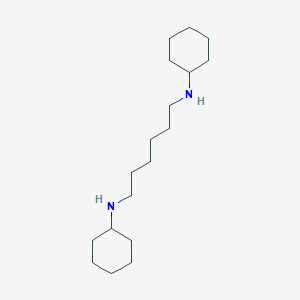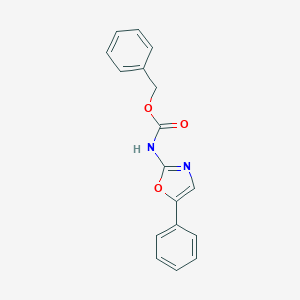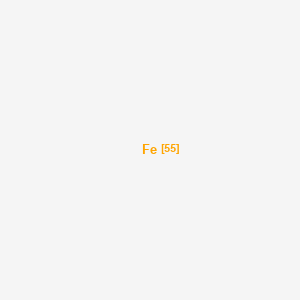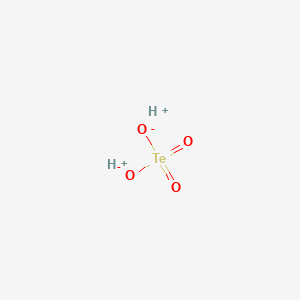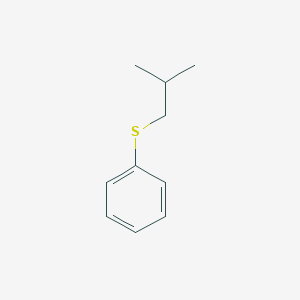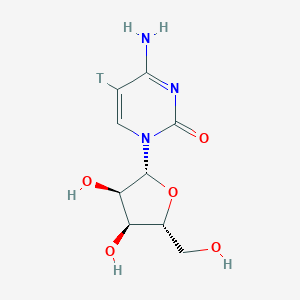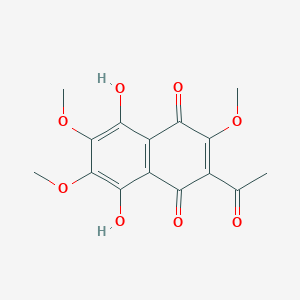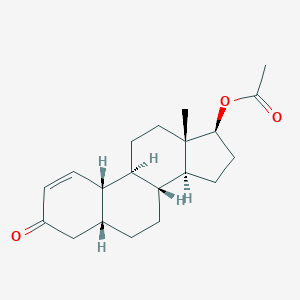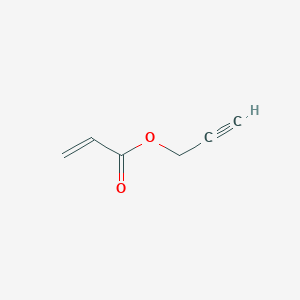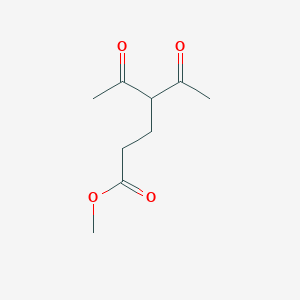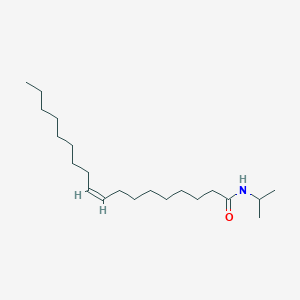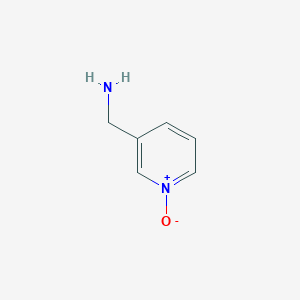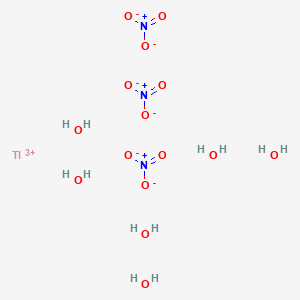
硝酸タリウム(III)三水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Thallium(III) nitrate trihydrate has a wide range of applications in scientific research, including:
Biology: It is used in various biochemical assays and studies due to its strong oxidizing properties.
Medicine: While its toxicity limits its direct use in medicine, it is used in research to study the effects of thallium compounds on biological systems.
生化学分析
Biochemical Properties
Thallium(III) nitrate trihydrate is known for its role in various biochemical reactions. It is used for the rapid oxidation of styrene derivatives to carbonyl compounds, for the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement, and for the selective hydrolysis of thioacetals to carbonyl compounds
Molecular Mechanism
It is known to be a strong oxidizing agent and can cause various transformations in organic synthesis
Dosage Effects in Animal Models
It is known that thallium compounds are highly toxic, and exposure to thallium can cause severe health effects .
準備方法
Thallium(III) nitrate trihydrate can be synthesized through various methods. One common synthetic route involves the reaction of thallium(I) nitrate with nitric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the trihydrate form . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
化学反応の分析
Thallium(III) nitrate trihydrate undergoes several types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize various organic compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Rearrangement: It mediates the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement.
Common reagents used in these reactions include nitric acid, methanol, and various organic substrates. The major products formed from these reactions are typically oxidized organic compounds such as carbonyl compounds and quinone acetals .
作用機序
The mechanism by which thallium(III) nitrate trihydrate exerts its effects is primarily through its strong oxidizing properties. It oxidizes organic substrates by accepting electrons, leading to the formation of oxidized products. The molecular targets and pathways involved in these reactions include various organic functional groups such as alkenes, phenols, and ketones .
類似化合物との比較
Thallium(III) nitrate trihydrate can be compared with other thallium compounds such as thallium(I) nitrate, thallium(III) oxide, and thallium(I) sulfate. While all these compounds contain thallium, they differ in their oxidation states and chemical properties:
Thallium(I) nitrate: Contains thallium in the +1 oxidation state and is less oxidizing compared to thallium(III) nitrate trihydrate.
Thallium(III) oxide: Another thallium(III) compound, but it is primarily used as a precursor for other thallium compounds.
Thallium(I) sulfate: Contains thallium in the +1 oxidation state and is used in different applications compared to thallium(III) nitrate trihydrate.
Thallium(III) nitrate trihydrate is unique due to its strong oxidizing properties and its ability to mediate various organic transformations, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
thallium(3+);trinitrate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.3H2O.Tl/c3*2-1(3)4;;;;/h;;;3*1H2;/q3*-1;;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPIKMRXMBJLCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Tl+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N3O12Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
